molecular formula C28H32O10 B3029322 Rutaevin 7-acetate CAS No. 62306-81-4

Rutaevin 7-acetate

Cat. No. B3029322
CAS RN: 62306-81-4
M. Wt: 528.5 g/mol
InChI Key: YBJGIQUVRQCMSY-VZGSZHHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Rutaevin 7-acetate is C₂₈H₃₂O₁₀ , with a molecular weight of 528.55 g/mol . Its chemical structure comprises several functional groups, including esters, ketones, and cyclic rings. The detailed structural analysis can be visualized using the SMILES notation: CC@C@([H])OC©3C)(COC2=O)[C@]3([H])C4=O)([C@H]4OC©=O)[C@@]5([C@]6([H])O5)C@([H])OC6=O)(CC1)C .

Scientific Research Applications

  • Bioactivation and Potential Hepatotoxicity : Rutaevin, a major constituent of Evodia rutaecarpa, has been studied for its bioactivation and potential hepatotoxicity. In rat and human liver microsomes, Rutaevin was metabolized into a reactive intermediate, suggesting a role in rutaevin-induced hepatotoxicity. This study provides insights into the bioactivation mechanism of rutaevin and its potential mechanism of hepatotoxicity, as well as drug-drug interactions associated with rutaevin mainly via CYP3A4 inactivation (Liu et al., 2020).

  • Antiplasmodial Activity : A study on Esenbeckia febrifuga, a plant traditionally used to treat malaria in the Brazilian Amazon, identified rutaevin as one of its bioactive components. The antiplasmodial activity of rutaevin was evaluated against Plasmodium falciparum strains, though it was found to be inactive (Dolabela et al., 2008).

  • Anti-inflammatory and Antioxidant Effects : A study on Ruta chalepensis L., a plant used in traditional herbal treatment, found that its extracts have considerable anti-inflammatory and antioxidant capacities. These extracts suppressed nitric oxide production and gene expressions of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated murine macrophages, suggesting potential anti-inflammatory applications (Kacem et al., 2015).

  • Antinociceptive and Anti-inflammatory Activities : Murraya exotica, containing similar compounds, demonstrated antinociceptive and anti-inflammatory activities in vivo, with ethanol extracts showing significant effects in various models of pain and inflammation (Wu et al., 2010).

  • Cytochrome P450 Induction : Rutaecarpine, an alkaloid related to Rutaevin, was found to induce cytochrome P450-dependent monooxygenase in mouse liver and kidney. This induction was significant for enzymes like CYP1A1 and CYP1A2 in the liver, suggesting a role in drug metabolism and possible interactions with other pharmaceuticals (Ueng et al., 2001).

properties

IUPAC Name

[(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-5,11,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-12-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O10/c1-13(29)35-21-18(31)19-24(2,3)37-16-10-17(30)34-12-27(16,19)15-6-8-25(4)20(14-7-9-33-11-14)36-23(32)22-28(25,38-22)26(15,21)5/h7,9,11,15-16,19-22H,6,8,10,12H2,1-5H3/t15-,16-,19+,20-,21-,22+,25-,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJGIQUVRQCMSY-VZGSZHHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=O)C2C(OC3C2(COC(=O)C3)C4C1(C56C(O5)C(=O)OC(C6(CC4)C)C7=COC=C7)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C(=O)[C@H]2[C@@]3(COC(=O)C[C@@H]3OC2(C)C)[C@@H]4[C@@]1([C@]56[C@H](O5)C(=O)O[C@H]([C@@]6(CC4)C)C7=COC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901098514
Record name (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rutaevin 7-acetate

CAS RN

62306-81-4
Record name (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62306-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2aS,4R,4aS,4bR,5aS,8S,8aS,10aR,10bR,14aS)-4-(Acetyloxy)-8-(3-furanyl)decahydro-2,2,4a,8a-tetramethyl-11H,13H-oxireno[d]pyrano[4′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-3,6,13(4H,5aH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901098514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rutaevin 7-acetate
Reactant of Route 2
Rutaevin 7-acetate
Reactant of Route 3
Rutaevin 7-acetate
Reactant of Route 4
Rutaevin 7-acetate
Reactant of Route 5
Rutaevin 7-acetate
Reactant of Route 6
Rutaevin 7-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.